Monoallyl phthalate

Description

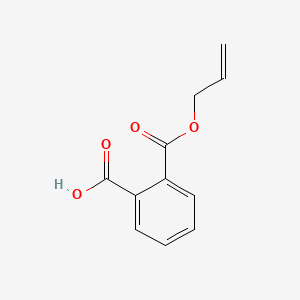

Monoallyl phthalate (CAS 3882-14-2) is a monoester derivative of phthalic acid, with the molecular formula C₁₁H₉O₄ and a molecular weight of 205.187 g/mol . It is synthesized via the esterification of phthalic anhydride (CAS 85-44-9) and allyl alcohol (CAS 107-18-6), often catalyzed by p-toluenesulfonic acid to enhance reaction kinetics . Structurally, it features one allyl ester group and one carboxylic acid group (Figure 1), distinguishing it from diesters like dioctyl phthalate (DOP) .

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

2-prop-2-enoxycarbonylbenzoic acid |

InChI |

InChI=1S/C11H10O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h2-6H,1,7H2,(H,12,13) |

InChI Key |

UIYHUUARNKRKGV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Monoallyl phthalate is an ester derived from phthalic acid and allyl alcohol. Its structure can be represented as follows:

- Chemical Formula : C₁₁H₁₄O₄

- Molecular Weight : 206.24 g/mol

MAP exhibits unique properties due to its functional groups, which facilitate its use as a monomer in polymerization reactions.

Polymerization Applications

MAP is primarily utilized as a monomer in the production of various polymers. Its ability to undergo radical polymerization makes it suitable for creating cross-linked networks that enhance material properties.

Polymerization Process

The polymerization of this compound can be initiated using radical initiators such as benzoyl peroxide at elevated temperatures (70-90°C). This process leads to the formation of thermosetting polymers with enhanced mechanical strength and thermal stability .

| Polymerization Conditions | Temperature (°C) | Initiator |

|---|---|---|

| Radical Polymerization | 70-90 | Benzoyl Peroxide |

Case Study: Thermoset Polymers

A notable application of MAP is in the development of thermoset polymers, which are used in electrical insulation materials and automotive components. These polymers exhibit excellent heat resistance and mechanical properties, making them ideal for high-performance applications .

Cross-Linking Agent

This compound serves as a cross-linking agent in the synthesis of other polymers, such as polyvinyl chloride (PVC) and unsaturated polyesters. This application enhances the durability and chemical resistance of the resulting materials.

Applications in Industry

- Electrical Insulation : MAP-modified polymers are used in electrical insulation due to their high dielectric strength.

- Adhesives and Coatings : The cross-linking properties improve adhesion and durability in coatings used for various substrates .

Biodegradability Studies

Recent research has focused on the biodegradability of this compound and its derivatives. Studies indicate that while MAP is less biodegradable compared to other phthalates, it can still be mineralized under specific conditions. This property is crucial for assessing environmental impacts and developing sustainable materials .

| Biodegradation Study Findings | Removal Efficiency (%) | Study Conditions |

|---|---|---|

| MAP | 59.43 | Anaerobic conditions |

| DMP | 92.5 | Anaerobic conditions |

Analytical Detection Methods

The detection of this compound in various matrices (such as food products and environmental samples) is essential for ensuring safety and compliance with regulatory standards. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been developed for sensitive detection .

Detection Method Parameters

| Method | Sensitivity (ppb) | Sample Type |

|---|---|---|

| GC-MS | 50 | Food products |

| LC-MS | 1 | Environmental samples |

Comparison with Similar Compounds

Structural and Molecular Differences

Monoallyl phthalate is a monoester, whereas most industrial phthalates (e.g., DOP, DEHP) are diesters. This structural distinction impacts solubility, reactivity, and application scope.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Ester Type | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 3882-14-2 | C₁₁H₉O₄ | 205.187 | Monoester | Allyl ester, carboxylic acid |

| Monobutyl phthalate | 131-70-4 | C₁₂H₁₄O₄ | 222.23 | Monoester | Butyl ester, carboxylic acid |

| Monobenzyl phthalate | 2528-16-7 | C₁₅H₁₂O₄ | 256.253 | Monoester | Benzyl ester, carboxylic acid |

| Dioctyl phthalate (DOP) | 117-81-7 | C₂₄H₃₈O₄ | 390.56 | Diester | Two octyl esters |

| Diethylhexyl phthalate (DEHP) | 117-81-7 | C₂₄H₃₈O₄ | 390.56 | Diester | Two ethylhexyl esters |

Structural Implications :

- Monoesters like this compound exhibit higher polarity due to the free carboxylic acid group, making them suitable for niche applications (e.g., photoresists) .

- Diesters (DOP, DEHP) are non-polar and widely used as plasticizers in PVC, improving flexibility but raising health concerns .

Comparison with Other Phthalates :

- DAP Synthesis: this compound is an intermediate in DAP production, where a second allyl group is added. This step is slower without catalysts, highlighting the importance of reaction optimization .

- Diesters (e.g., DOP) : Typically synthesized via two-step esterification, requiring higher temperatures and longer reaction times due to steric hindrance from bulky alkyl groups .

Key Findings :

- This compound’s unsaturated allyl group enables covalent bonding in resins, a unique advantage over saturated monoesters (e.g., monobutyl phthalate) .

Health and Regulatory Considerations

- Toxicity Profile: Monoesters are less studied than diesters. Metabolites of DEHP (e.g., MEHP) are endocrine disruptors, but this compound’s health impacts remain unclear .

- Regulatory Status: DEHP and DBP are restricted in pharmaceuticals and cosmetics; this compound remains unregulated but may face scrutiny as a structural analog .

Preparation Methods

Table 1: Catalyst Performance in Monoallyl Phthalate Synthesis

| Catalyst | Molar Ratio (Anhydride:Alcohol) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HF | 1:1.0 | 45 | 2.5 | 85 |

| PCl₃ | 1:1.0 | 60 | 1.5 | 88 |

| SOCl₂ | 1:1.0 | 60 | 1.0 | 82 |

Catalyst Loading : Optimal catalyst concentration ranges from 2–5% of the total reactant mass. Excess catalyst accelerates diester formation, reducing monoester purity.

Workup Protocol :

-

Phase Separation : Post-reaction, the mixture separates into an organic phase (product) and inorganic acid phase.

-

Neutralization : Washing with saturated sodium bicarbonate removes residual acid.

-

Distillation : Vacuum distillation (120–130°C at 8 mmHg) isolates this compound as a colorless liquid.

Kinetic Control and Side-Reaction Mitigation

The allyl group’s propensity for polymerization and cyclization necessitates stringent kinetic control:

-

Chain Transfer Reactions : Allyl radicals generated during synthesis undergo chain transfer, terminating propagation but risking oligomer formation. Inhibitors like 2,5-di-tert-butyl hydroquinone suppress this.

-

Cyclization Pathways : Intramolecular cyclization of this compound forms six-membered lactones, detectable via NMR. Maintaining dilute conditions (≤1 M) minimizes this side reaction.

Reaction Monitoring : Real-time Fourier-transform infrared (FTIR) spectroscopy tracks carbonyl peak attenuation (1770 cm⁻¹ for anhydride → 1720 cm⁻¹ for ester), enabling precise endpoint determination.

Q & A

Q. What analytical techniques are recommended for detecting monoallyl phthalate in complex matrices?

this compound detection in environmental or biological samples requires robust methodologies to address matrix interference. Gas chromatography-mass spectrometry (GC-MS) is widely used due to its high sensitivity and specificity for phthalate esters . For polar matrices, high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) may be preferable. Sample preparation typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with validation via spike-and-recovery experiments to ensure accuracy .

Q. How can researchers validate the purity of synthesized this compound?

Purity validation requires a combination of chromatographic and spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while GC-MS or HPLC identifies impurities. Quantification via elemental analysis or mass balance (e.g., ≥95% purity) is essential for reproducibility. Cross-referencing with reference standards and spectral libraries ensures reliability .

Q. What are the primary mechanisms of this compound toxicity in model organisms?

Studies on phthalate toxicity often focus on endocrine disruption via peroxisome proliferator-activated receptor (PPAR) pathways or oxidative stress induction. In vitro assays (e.g., luciferase reporter gene assays) and in vivo models (e.g., zebrafish embryos) are standard. Researchers should include positive controls (e.g., DEHP) and measure biomarkers like reactive oxygen species (ROS) or hormone levels to contextualize findings .

Advanced Research Questions

Q. How can experimental design address contradictions in this compound toxicity data across studies?

Discrepancies often arise from variations in exposure duration, dosage, or model systems. To resolve these, employ a tiered approach:

- Tier 1: Standardize exposure conditions (e.g., OECD guidelines for endocrine disruptors).

- Tier 2: Use multi-omics (transcriptomics, metabolomics) to identify pathway-specific effects.

- Tier 3: Conduct meta-analyses of published data to isolate confounding variables (e.g., matrix effects, species sensitivity) .

Documentation of raw data and analytical workflows (FAIR principles) is critical for reproducibility .

Q. What methodological strategies optimize this compound detection in low-concentration biological samples?

Ultra-trace detection (<1 ppb) requires advanced sample enrichment and instrumentation. Strategies include:

- Derivatization: Enhance GC-MS sensitivity by converting this compound to volatile derivatives (e.g., silylation).

- Tandem MS (MS/MS): Reduce background noise via selective reaction monitoring (SRM).

- Quality Control: Use isotope-labeled internal standards (e.g., deuterated phthalates) to correct for matrix suppression .

Validate methods using certified reference materials (CRMs) from bodies like NIST.

Q. How should researchers design degradation studies for this compound in environmental systems?

Degradation studies must account for biotic/abiotic pathways. Key steps:

- Experimental Setup: Use microcosms simulating soil/water systems with controlled variables (pH, temperature, microbial consortia).

- Analytical Monitoring: Track degradation products via time-series GC-MS and quantify mineralization (e.g., ¹⁴C-labeled phthalate).

- Kinetic Modeling: Apply pseudo-first-order or Monod models to predict half-lives under varying conditions .

Include negative controls (sterile systems) to distinguish microbial vs. chemical degradation.

Data Analysis and Reporting

Q. What statistical approaches are recommended for dose-response studies of this compound?

Non-linear regression (e.g., Hill equation, probit analysis) is standard for dose-response curves. Use Bayesian hierarchical models to handle inter-study variability. Report confidence intervals (95% CI) and effect sizes (e.g., EC₅₀, LOEL) with raw data in supplementary materials .

Q. How can researchers mitigate cross-contamination in phthalate analysis?

Phthalates are ubiquitous lab contaminants. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.